![molecular formula C14H16N2O3S B10809271 ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate](/img/structure/B10809271.png)
ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate
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Overview
Description
Ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Biological Activity
Molecular Formula and Structure
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 270.33 g/mol
- Structure : The compound features a cyclopenta-thieno-pyrimidine core, which is significant for its biological interactions.
Research indicates that compounds similar to ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate exhibit various biological activities, including:
- Antibacterial Properties : Studies have demonstrated that thieno-pyrimidine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
- Antifungal Activity : Similar compounds have shown efficacy against fungal strains, suggesting a broad-spectrum antifungal potential .
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of thieno-pyrimidine derivatives. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis .
- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes related to inflammation, supporting its potential as an anti-inflammatory agent .
- Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
---|---|---|---|
Ethyl 2-(1-oxidanylidene...) | Moderate | High | Moderate |
N-[2-(3,4-dimethoxyphenyl)... | High | Moderate | High |
7-chlorothieno[2,3-f]-1,3-benzodioxoles | High | High | Low |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a thieno[2,4-d]pyrimidine moiety. This structural feature is significant as it contributes to the compound's biological activity. The molecular formula is C13H14N2O3S, indicating the presence of nitrogen and sulfur atoms that may play a role in its reactivity and interaction with biological targets.
Enzyme Inhibition
One of the primary applications of ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate is its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme involved in fatty acid metabolism. Inhibitors of this enzyme are being explored for their potential to treat metabolic disorders such as obesity and dyslipidemia.
Case Study: ACC Inhibition
A study demonstrated that derivatives of thienopyrimidine, including this compound, effectively inhibited ACC activity in vitro. The results indicated a dose-dependent response, with significant reductions in fatty acid synthesis observed at concentrations as low as 0.3 mg/kg in animal models .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This includes efficacy against fungi and bacteria.
Case Study: Antimicrobial Testing
In vitro assays revealed that the compound displayed notable activity against several strains of bacteria and fungi. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Cancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
In cytotoxicity assays using LNCaP prostate cancer cells, this compound demonstrated significant cell viability reduction at concentrations exceeding 10 µM . This suggests potential for further development as an anticancer therapeutic.
Signal Transduction Studies
The compound is also being utilized in research focused on cellular signaling pathways related to lipid metabolism. By inhibiting ACC, it serves as a valuable tool for studying the effects of altered fatty acid synthesis on cellular functions.
Data Table: Research Findings on ACC Inhibition
Properties
IUPAC Name |
ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)8(2)16-7-15-12-11(13(16)17)9-5-4-6-10(9)20-12/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVHRUJRYVZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.